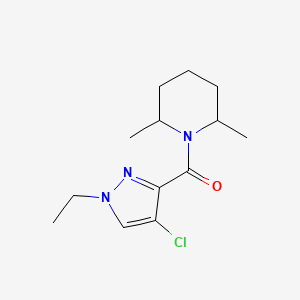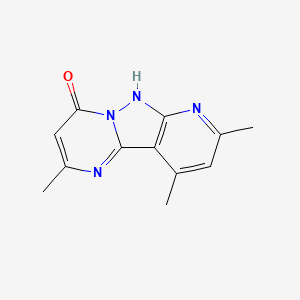
N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0622189 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clastogenicity and SCE Assays
N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea and its derivatives have been studied for their clastogenicity (ability to induce chromosomal aberrations) and SCE (sister chromatid exchange) induction in V79-E cells, a line of Chinese hamster cells. The research focused on nitrosoureas derivatives, highlighting their potent clastogenic and SCE inducing effects in the absence of metabolic activation in vitro. These studies provide insights into the potential genotoxic effects of certain urea derivatives, emphasizing the importance of assessing their oncological safety profiles (Thust, Mendel, Schwarz, & Warzok, 1980).
Cytokinin Activity in Agriculture
The cytokinin activity of various N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds closely related to this compound, was evaluated through the tobacco callus bioassay. These derivatives have shown significant cytokinin-like activity, influencing plant growth and development. Such findings suggest potential agricultural applications, particularly in enhancing crop yield and improving plant resistance to environmental stress (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Herbicide Selectivity and Activity
Investigations into the selectivity and activity of fluorophenyl urea herbicides, including those structurally similar to this compound, highlight their effectiveness in grain sorghum cultivation. Such studies shed light on the mechanism of action of these compounds, their selectivity towards certain plant species, and their potential environmental impact. Understanding the biochemical interactions of these herbicides can aid in the development of more efficient and selective agricultural chemicals (Gardner, Pilgram, Brown, & Bozarth, 1985).
Antipathogenic Properties
The synthesis and antipathogenic testing of new thiourea derivatives, including compounds related to this compound, have demonstrated significant activity against bacterial strains capable of biofilm formation. This suggests potential for the development of novel antimicrobial agents, highlighting the therapeutic applications of urea derivatives in combating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHACSGNEPTNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B4552621.png)

![N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4552629.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B4552648.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4552672.png)
![methyl 2-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4552680.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]isonicotinamide](/img/structure/B4552700.png)
![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4552711.png)
![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4552715.png)
![Ethyl 2-[2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B4552727.png)

